Butyrolactone V
Overview
Description
Butyrolactone V: is a chemical compound belonging to the class of butyrolactones, which are cyclic esters. It is a naturally occurring compound found in various plants and microorganisms.
Mechanism of Action
Target of Action
Butyrolactone V, also known as gamma-Butyrolactone (GBL), primarily targets the central nervous system (CNS). It acts as a prodrug for gamma-hydroxybutyric acid (GHB), which is a CNS depressant . The primary target of GBL is the O-GlcNAcase NagJ in Clostridium perfringens .
Mode of Action
Once ingested, GBL is rapidly converted into GHB by paraoxonase (lactonase) enzymes, found in the blood . This conversion allows GHB to exert its effects on the CNS, leading to changes in the body.
Biochemical Pathways
The biochemical pathways affected by GBL are primarily related to its conversion to GHB and the subsequent effects of GHB on the CNS . GHB is known to interact with GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the CNS . This interaction can lead to a variety of downstream effects, including sedation, relaxation, and euphoria .
Pharmacokinetics
The pharmacokinetics of GBL are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . GBL is rapidly converted into GHB in the body, and this conversion is essential for its pharmacological activity .
Result of Action
The primary result of GBL’s action, through its conversion to GHB, is CNS depression . This can lead to effects similar to those of barbiturates, including sedation, relaxation, and euphoria . It’s important to note that the effects can vary widely among individuals and can be influenced by factors such as dose and individual sensitivity .
Action Environment
The action of GBL can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of GBL and thus its conversion to GHB . Furthermore, the effects of GBL can be potentiated by the use of other CNS depressants .
Biochemical Analysis
Biochemical Properties
Butyrolactone V, like other GBLs, is involved in the regulation of antibiotic production and sporulation in Streptomyces . It interacts with DNA-binding repressors, such as ScbR in S. coelicolor, which act as master regulators of the primary cascade leading to secondary metabolite production .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the regulation of secondary metabolite production . It influences cell function by interacting with DNA-binding repressors, thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with DNA-binding repressors . This interaction leads to changes in gene expression, which in turn influences the production of secondary metabolites .
Temporal Effects in Laboratory Settings
It is known that GBLs, including this compound, are produced in low amounts by Streptomyces species .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the production of secondary metabolites in Streptomyces . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst such as copper or zinc at elevated temperatures to produce butyrolactone V.
Ring-Closing of Hydroxy Acids: This method involves the cyclization of hydroxy acids under acidic conditions to form this compound.
Synthesis from Tetrahydrofuran: This method involves the oxidation of tetrahydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst at high temperatures. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form 1,4-butanediol.
Substitution: this compound can undergo substitution reactions with nucleophiles to form substituted butyrolactones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Gamma-hydroxybutyric acid.
Reduction: 1,4-butanediol.
Substitution: Substituted butyrolactones.
Scientific Research Applications
Chemistry: Butyrolactone V is used as a precursor in the synthesis of various chemicals and pharmaceuticals. It is also used as a solvent in organic synthesis .
Biology: In biological research, this compound is used as a signaling molecule in quorum sensing studies. It is also used to study the regulation of gene expression in microorganisms .
Medicine: this compound has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It has also been investigated for its neuroprotective properties .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals, including polymers and resins .
Comparison with Similar Compounds
Butyrolactone I: Another member of the butyrolactone family, known for its antimicrobial and cytotoxic activities.
Aspulvinone H: A butyrolactone derivative with potent biological activities.
4,4’-Dihydroxypulvinone: A butyrolactone compound with unique structural features and biological activities.
Uniqueness of Butyrolactone V: Its ability to act as a signaling molecule in microorganisms and its therapeutic potential in medicine make it a compound of significant interest .
Biological Activity
Butyrolactone V, a member of the butyrolactone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a five-membered lactone ring structure, which is common among biologically active compounds. Its structural formula can be represented as follows:
This compound exhibits properties that allow it to interact with various biological systems, making it a subject of interest in pharmacological studies.
1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Recent studies have shown that butyrolactone derivatives, including this compound, exhibit significant inhibitory activity against PTP1B, an enzyme implicated in type 2 diabetes and obesity. The IC50 values for these compounds indicate their potency:
Compound | IC50 (μM) | Activity Description |
---|---|---|
This compound | 52.17 | PTP1B inhibitor |
Butyrolactone I | 51.39 | Antioxidant activity |
These findings suggest that this compound could be developed as a therapeutic agent for managing type 2 diabetes by modulating insulin signaling pathways .
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties through modulation of the NF-κB signaling pathway. This activity is crucial in the context of chronic inflammatory diseases:
Study Reference | Compound | Mechanism of Action |
---|---|---|
Entry 1 | Santonine-derived butyrolactone | Inhibition of UbcH5c, reducing inflammation |
Entry 2 | Phthalide-based butyrolactone | Anti-inflammatory effects in rat models |
These compounds have shown effectiveness in various animal models, indicating potential clinical applications in inflammatory conditions .
3. Antitumor Activity
Research indicates that butyrolactones possess antitumor properties. For instance, specific derivatives have been tested against various cancer cell lines:
Compound | Cancer Type | IC50 (μM) |
---|---|---|
This compound | Breast cancer | 25.0 |
Butyrolactone I | Colon cancer | 30.5 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Case Study: GBL Dependence and Withdrawal
A notable case study involved patients who developed dependence on gamma-butyrolactone (GBL), a compound closely related to this compound. Symptoms of withdrawal varied significantly among individuals:
- Duration of withdrawal symptoms: 24 hours to 11 days
- Dosage regimens prior to withdrawal: Once to eight times per day over several months
This case study underscores the importance of understanding the pharmacokinetics and potential for dependence associated with butyrolactones .
Properties
IUPAC Name |
methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXYYYUKWBLFQH-MHECFPHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.